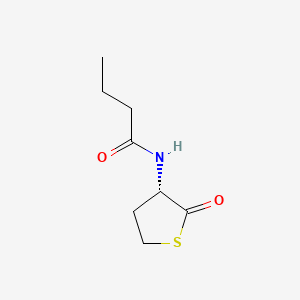

N-butyryl-L-Homocysteine thiolactone

概要

説明

作用機序

N-ブチリル-L-ホモシステインチオラクトンは、クオラムセンシングにおける重要な分子であるN-ブチリル-L-ホモセリンラクトンを模倣することにより、その効果を発揮します . これは、LuxIRファミリーの転写調節因子に結合し、それによって特定の標的遺伝子の発現に影響を与えます . この相互作用は、代謝や毒性因子産生などのさまざまな細胞プロセスを制御します .

類似の化合物との比較

類似の化合物

N-ブチリル-L-ホモセリンラクトン: クオラムセンシングに関与する親化合物.

N-アシルホモセリンラクトン: 類似のシグナル機能を持つ化合物のクラス.

ホモシステインチオラクトン誘導体: 細菌間のコミュニケーションの研究に使用されるその他の誘導体.

独自性

N-ブチリル-L-ホモシステインチオラクトンは、通常はアシルホモセリンラクトンを生成しないChromobacterium violaceum変異体でバイオラセインの発現を誘導する能力のためにユニークです . この特性は、クオラムセンシング研究と抗菌戦略の開発において貴重なツールとなっています .

生化学分析

Biochemical Properties

N-butyryl-L-Homocysteine thiolactone is involved in quorum sensing by controlling gene expression and cellular metabolism. It interacts with transcriptional regulators belonging to the LuxIR protein family. These interactions are crucial for the synthesis of diffusible acyl homoserine lactone molecules, which coordinate the expression of specific target genes . This compound induces violacein expression in Chromobacterium violaceum mutants that normally fail to produce acyl homoserine lactones .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce violacein expression in Chromobacterium violaceum mutants, thereby affecting cellular metabolism and gene expression . Additionally, elevated levels of homocysteine thiolactone, a related compound, have been associated with cardiovascular diseases, strokes, and neurological abnormalities due to its ability to modify protein lysine residues, causing protein damage and autoimmune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to transcriptional regulators of the LuxIR protein family, thereby controlling the synthesis of diffusible acyl homoserine lactone molecules . This binding interaction is crucial for the regulation of gene expression and cellular metabolism. Additionally, homocysteine thiolactone, a related compound, has been shown to modify protein lysine residues, leading to protein damage and autoimmune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, homocysteine thiolactone has been shown to cause neurotoxicity and oxidative stress in animal models, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of homocysteine thiolactone have been shown to cause neurotoxicity, growth retardation, and oxidative stress in mice . Additionally, the incidence of seizures induced by homocysteine thiolactone injections was higher in mice lacking bleomycin hydrolase compared to wild-type mice . These findings suggest that the dosage of this compound can significantly impact its effects on cellular function and overall health.

Metabolic Pathways

This compound is involved in metabolic pathways related to quorum sensing and gene expression. It interacts with enzymes and cofactors involved in the synthesis of diffusible acyl homoserine lactone molecules . Additionally, homocysteine thiolactone has been shown to induce pro-atherogenic changes in gene expression in human vascular endothelial cells, affecting pathways related to chromatin organization, one-carbon metabolism, and lipid-related processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is a small diffusible signaling molecule that can easily penetrate cell membranes and interact with intracellular targets . The compound’s ability to induce violacein expression in Chromobacterium violaceum mutants suggests that it can be effectively transported and distributed within bacterial cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is likely localized in the cytoplasm, where it interacts with transcriptional regulators and other intracellular targets involved in quorum sensing . Additionally, homocysteine thiolactone has been shown to modify protein lysine residues, suggesting that it may also localize to specific subcellular compartments where these modifications occur .

準備方法

合成経路と反応条件

N-ブチリル-L-ホモシステインチオラクトンの合成は、制御された条件下でL-ホモシステインチオラクトンと酪酸無水物を反応させることにより行われます . 反応は通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基を必要とし、アシル化プロセスを促進します . 生成物は、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製されます .

工業生産方法

N-ブチリル-L-ホモシステインチオラクトンの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボ規模の合成プロセスを拡大することに関係します. これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、連続クロマトグラフィーなどの大規模精製技術の採用が含まれます .

化学反応の分析

反応の種類

N-ブチリル-L-ホモシステインチオラクトンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、および使用される求核剤に応じてさまざまな置換誘導体が含まれます .

科学研究における用途

N-ブチリル-L-ホモシステインチオラクトンは、いくつかの科学研究用途を持っています。

科学的研究の応用

N-butyryl-L-Homocysteine thiolactone has several scientific research applications:

類似化合物との比較

Similar Compounds

N-butyryl-L-homoserine lactone: The parent compound involved in quorum sensing.

N-acylhomoserine lactones: A class of compounds with similar signaling functions.

Homocysteine thiolactone derivatives: Other derivatives used in studying bacterial communication.

Uniqueness

N-butyryl-L-Homocysteine thiolactone is unique due to its ability to induce violacein expression in Chromobacterium violaceum mutants that usually do not produce acylhomoserine lactones . This property makes it a valuable tool in quorum sensing research and the development of antibacterial strategies .

生物活性

N-butyryl-L-homocysteine thiolactone (N-Bu-Hcy-TL) is a synthetic analog of homocysteine thiolactone that has garnered attention for its biological activity, particularly in the context of quorum sensing and its effects on gene expression. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is a derivative of homocysteine, an amino acid involved in various metabolic processes. The thiolactone form is known for its reactivity and ability to modify proteins, which can lead to significant biological consequences, particularly in vascular health and microbial communication.

N-Bu-Hcy-TL functions primarily as a signaling molecule in quorum sensing (QS), a process by which bacteria communicate through chemical signals. It acts similarly to N-butyryl-L-homoserine lactone (N-Bu-HSL), modulating the activity of specific receptors involved in bacterial virulence.

Key Mechanisms:

- RhlR Modulation : N-Bu-Hcy-TL has been shown to selectively activate the RhlR receptor over LasR in Pseudomonas aeruginosa, which plays a critical role in regulating virulence factors. The compound exhibits high potency as an agonist with an EC50 value of 463 nM, making it one of the most effective RhlR modulators identified to date .

- Gene Expression Regulation : In human umbilical vein endothelial cells (HUVECs), N-Bu-Hcy-TL influences gene expression related to cardiovascular health and disease. It has been linked to pathways involved in chromatin organization and lipid metabolism, which are crucial for maintaining vascular homeostasis .

3.1 Quorum Sensing Activity

N-Bu-Hcy-TL induces violacein production in Viola viola mutants that lack AHL production capabilities. This demonstrates its role as a signaling molecule capable of influencing microbial behavior through quorum sensing mechanisms .

3.2 Gene Expression Profiles

Research utilizing microarray technology has revealed that N-Bu-Hcy-TL alters the expression of numerous genes in endothelial cells:

- Significant Findings : Treatment with N-Bu-Hcy-TL resulted in the regulation of 110 mRNAs, affecting pathways linked to cardiovascular diseases such as atherosclerosis and coronary heart disease .

- Pathway Analysis : The top pathways influenced by N-Bu-Hcy-TL include one-carbon metabolism and lipid-related processes, indicating its potential impact on metabolic conditions associated with hyperhomocysteinemia .

4.1 Study on Endothelial Dysfunction

A study explored the effects of N-Bu-Hcy-TL on endothelial cells, highlighting its role in inducing oxidative stress and modifying protein structures, which may contribute to endothelial dysfunction—a precursor to cardiovascular diseases.

| Study Component | Findings |

|---|---|

| Cell Type | HUVECs |

| Concentration | Varied |

| Key Outcomes | Altered gene expression; increased oxidative stress markers |

4.2 Microbial Communication

In microbial models, N-Bu-Hcy-TL was observed to enhance virulence factor expression through RhlR activation, suggesting its utility as a tool for studying bacterial communication pathways.

5. Summary of Research Findings

The research surrounding this compound indicates that it possesses significant biological activity through its role as a signaling molecule in quorum sensing and its effects on gene expression related to cardiovascular health:

- Potency : Highly effective RhlR agonist with low EC50 values.

- Gene Regulation : Affects multiple pathways involved in vascular health.

- Potential Applications : Useful for studying microbial communication and vascular disease mechanisms.

6. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in microbial quorum sensing and vascular biology. Its ability to modulate key receptors and influence gene expression underscores its potential as a research tool and therapeutic target.

特性

IUPAC Name |

N-[(3S)-2-oxothiolan-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJUOGHALGXOSS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@H]1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654522 | |

| Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202284-85-3 | |

| Record name | N-[(3S)-2-Oxothiolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。